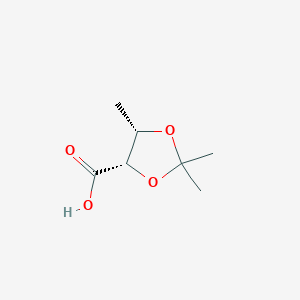

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid

Descripción general

Descripción

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with a unique structure that includes a dioxolane ring and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid typically involves the formation of the dioxolane ring followed by the introduction of the carboxylic acid group. One common method includes the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. Subsequent oxidation or carboxylation steps introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions for substitution reactions may involve nucleophiles such as halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development : The compound serves as a precursor in synthesizing various pharmaceuticals. Its structural features allow for modifications that can enhance the bioactivity of drug candidates.

Case Study : Research by Kikuchi and Mori (1989) demonstrated that derivatives of this compound exhibit significant biological activity, making them suitable for further development in therapeutic applications .

Agricultural Chemistry

Pesticide Formulation : The compound has been explored for its efficacy in developing new pesticide formulations. Its unique structure contributes to the stability and effectiveness of active ingredients.

Case Study : A study published in the Journal of Heterocyclic Chemistry highlighted the use of this compound derivatives in enhancing the performance of agricultural chemicals .

Material Science

Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific properties. Its dioxolane structure provides flexibility and durability to polymer chains.

| Property | Value |

|---|---|

| Glass Transition Temp | Varies by formulation |

| Mechanical Strength | High |

| Thermal Stability | Moderate |

Analytical Chemistry

Standard Reference Material : The compound is used as a standard reference material due to its well-defined chemical properties. This aids in the calibration of analytical instruments.

| Application | Description |

|---|---|

| HPLC Calibration | Used to ensure accuracy in measurements |

| Spectroscopy Standards | Serves as a benchmark for spectral analysis |

Mecanismo De Acción

The mechanism of action of (4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparación Con Compuestos Similares

Similar Compounds

(4R,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A compound with a similar dioxolane ring but different substituents.

1,3-Dioxolane-4-carboxylic acid: A simpler analog without the methyl groups.

Uniqueness

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Actividad Biológica

(4S,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound characterized by its unique dioxolane structure and carboxylic acid functionality. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 160.168 g/mol

- CAS Number : 124600-38-0

The compound's structure includes a dioxolane ring that is essential for its reactivity and biological interactions. The stereochemistry of the compound plays a significant role in its biological activity and interaction with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The dioxolane ring and carboxylic acid group facilitate hydrogen bonding and other interactions that can modulate biological pathways. This mechanism is critical for understanding how the compound may influence metabolic processes and enzyme functions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- HL-60 Cells : The compound demonstrated an IC value of approximately 6.49 μM.

- PC-3 Cells : An IC value of around 13.42 μM was noted.

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through specific molecular interactions .

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its interaction with these enzymes may lead to altered metabolic processes that could be beneficial in therapeutic contexts. For example:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, which is relevant for conditions such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| (4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | Structure | Potential CNS activity |

| 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | Structure | Antibacterial properties |

| 1,3-Dioxolane-4-carboxylic acid | Structure | Basic metabolic studies |

This table highlights how variations in stereochemistry and substituents can influence the biological activities of related compounds.

Study on Anticancer Properties

In a controlled study involving various dioxolane derivatives, this compound was tested against multiple cancer cell lines. The results indicated a strong correlation between the structural configuration of the dioxolane ring and the observed cytotoxic effects. The study concluded that specific stereochemistry enhances interaction with cellular targets associated with tumor growth inhibition .

Enzyme Interaction Studies

Another study focused on the interaction of this compound with acetylcholinesterase. Through molecular docking simulations and kinetic assays, it was found that the compound binds effectively to the enzyme's active site. This binding leads to a significant decrease in enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

(4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLGBHQJNORDKW-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(O1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.